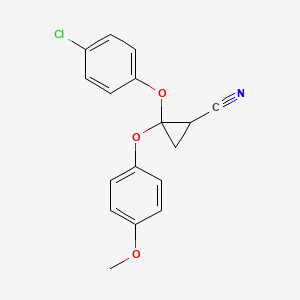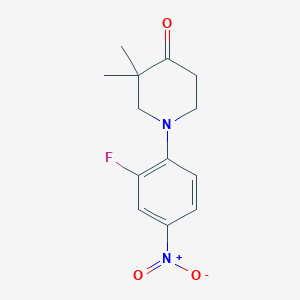
Pentamethyldisiloxanyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamethyldisiloxanyl prop-2-enoate is an organosilicon compound used in various chemical applications. It is a monomer that can be used in copolymerization reactions, making it valuable in the production of specialized polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentamethyldisiloxanyl prop-2-enoate typically involves the reaction of pentamethyldisiloxane with prop-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ester bond between the siloxane and the prop-2-enoic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors is common in industrial settings to maintain consistent production rates and quality .
Chemical Reactions Analysis
Types of Reactions
Pentamethyldisiloxanyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form siloxane-based oxidized products.
Reduction: Reduction reactions can be carried out to modify the silicon-oxygen bonds.
Substitution: The compound can undergo substitution reactions where the prop-2-enoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include modified siloxane compounds with different functional groups, which can be used in various applications such as coatings, adhesives, and sealants .
Scientific Research Applications
Pentamethyldisiloxanyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers for advanced materials.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of specialty polymers for coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of Pentamethyldisiloxanyl prop-2-enoate involves its ability to form stable siloxane bonds, which contribute to the stability and durability of the polymers it forms. The molecular targets include the silicon-oxygen bonds, which are crucial for the compound’s reactivity and functionality in various applications .
Comparison with Similar Compounds
Similar Compounds
Hexamethyldisiloxane: Another organosilicon compound with similar properties but different reactivity.
Tetramethyldisiloxane: Similar in structure but with fewer methyl groups, leading to different chemical behavior.
Trimethylsilyl prop-2-enoate: Similar ester compound but with different silicon-based groups.
Uniqueness
Pentamethyldisiloxanyl prop-2-enoate is unique due to its specific combination of siloxane and prop-2-enoate groups, which provide it with distinct reactivity and functionality. This makes it particularly valuable in the synthesis of specialized polymers and materials .
Properties
CAS No. |
879896-80-7 |
|---|---|
Molecular Formula |
C8H18O3Si2 |
Molecular Weight |
218.40 g/mol |
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl] prop-2-enoate |
InChI |
InChI=1S/C8H18O3Si2/c1-7-8(9)10-13(5,6)11-12(2,3)4/h7H,1H2,2-6H3 |
InChI Key |
ZUZWUACCUQYNFF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one](/img/structure/B15170180.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one](/img/structure/B15170181.png)

![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro-](/img/structure/B15170186.png)

![(1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B15170192.png)
![(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B15170198.png)

![11H-Benzo[a]fluoren-3-amine](/img/structure/B15170215.png)
![(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B15170229.png)

![4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid](/img/structure/B15170258.png)
